8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
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Description
The compound “8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” is a complex organic molecule. It contains a naphthyridinone core, which is a bicyclic structure composed of two fused six-membered rings. One of these rings is a pyridine, a six-membered ring with one nitrogen atom, while the other is a benzene ring. The molecule also contains several fluorine atoms, which are often used in medicinal chemistry to improve a drug’s properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the construction of the naphthyridinone core, followed by the introduction of the fluorine atoms. Fluorine atoms can be introduced into organic molecules using various methods, including the use of trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The naphthyridinone core provides a rigid, planar structure, which can be important for interactions with biological targets. The fluorine atoms could influence the molecule’s reactivity and how it interacts with its environment .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The presence of the carbonyl group (C=O) in the naphthyridinone core and the trifluoroacetyl group could allow for reactions such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of fluorine atoms could increase its stability and potentially its lipophilicity, which could influence how it is distributed in the body .Mechanism of Action
Target of Action
Similar compounds have been shown to have potent activities againstFibroblast Growth Factor Receptors (FGFRs) and Leishmania parasites . FGFRs play an essential role in various types of tumors , and Leishmania parasites are responsible for causing leishmaniasis .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may inhibit the fgfr signaling pathway, thereby inhibiting tumor growth . In the case of Leishmania parasites, the compound may exhibit antiproliferative activity .
Biochemical Pathways
The compound likely affects the FGFR signaling pathway, which regulates organ development, cell proliferation, migration, angiogenesis, and other processes . In the context of Leishmania parasites, the compound may interfere with the parasites’ proliferation processes .
Pharmacokinetics
Similar compounds have been shown to have a good pharmacokinetic profile .
Result of Action
The compound’s action may result in the inhibition of tumor growth by blocking the FGFR signaling pathway . In the case of Leishmania parasites, the compound’s action may result in the inhibition of parasite proliferation .
properties
IUPAC Name |
8-fluoro-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O2/c15-7-1-2-10-8(5-7)12(21)9-6-20(4-3-11(9)19-10)13(22)14(16,17)18/h1-2,5H,3-4,6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONGRDSUJOBJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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